molecular formula C13H19BrN2O B1526948 4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine CAS No. 1219957-08-0

4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

Cat. No. B1526948
CAS RN: 1219957-08-0
M. Wt: 299.21 g/mol
InChI Key: ZSIUYIRNIBGFRQ-UHFFFAOYSA-N
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Description

4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, also known as 4-Br-NMBP, is an organic compound that has been gaining attention in the scientific research community due to its potential applications in various fields. 4-Br-NMBP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. This compound has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Mechanism of Action

The exact mechanism of action of 4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine is not yet fully understood. However, it is believed that this compound binds to the active sites of the enzymes it inhibits, preventing the enzymes from functioning normally. In addition, this compound may interact with the enzymes’ active sites in a manner that alters the enzymes’ structure, further preventing them from functioning normally.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have an effect on the metabolism of drugs and other compounds in the body, as well as the breakdown of the neurotransmitter acetylcholine in the brain. In addition, this compound may affect the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine in laboratory experiments include its low cost, ease of synthesis, and potential applications in various fields of research. However, there are also some limitations to using this compound in laboratory experiments. These include the lack of information regarding its exact mechanism of action, biochemical and physiological effects, and potential side effects.

Future Directions

There are a number of potential future directions for research on 4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine. These include further studies on its mechanism of action, biochemical and physiological effects, and potential side effects. In addition, further research could be done to explore the potential applications of this compound in various fields of research. Finally, further studies could be done to investigate the potential of this compound as a therapeutic agent.

properties

IUPAC Name

4-bromo-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUYIRNIBGFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501145331
Record name 4-Bromo-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219957-08-0
Record name 4-Bromo-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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